Cas no 2171709-59-2 (2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetamidopent-4-enoic acid)

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetamidopent-4-enoic acid 化学的及び物理的性質
名前と識別子
-
- 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetamidopent-4-enoic acid
- 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetamido]pent-4-enoic acid
- 2171709-59-2
- EN300-1543248
-
- インチ: 1S/C26H26N4O5/c1-3-8-21(25(32)33)28-24(31)23(22-13-14-27-30(22)2)29-26(34)35-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h3-7,9-14,20-21,23H,1,8,15H2,2H3,(H,28,31)(H,29,34)(H,32,33)
- InChIKey: RNMGUPJHEQUSOV-UHFFFAOYSA-N
- SMILES: O(C(NC(C(NC(C(=O)O)CC=C)=O)C1=CC=NN1C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- 精确分子量: 474.19031994g/mol
- 同位素质量: 474.19031994g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 35
- 回転可能化学結合数: 10
- 複雑さ: 770
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.2
- トポロジー分子極性表面積: 123Ų
2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetamidopent-4-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1543248-0.5g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetamido]pent-4-enoic acid |
2171709-59-2 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1543248-0.25g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetamido]pent-4-enoic acid |
2171709-59-2 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1543248-1.0g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetamido]pent-4-enoic acid |
2171709-59-2 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1543248-2.5g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetamido]pent-4-enoic acid |
2171709-59-2 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1543248-5.0g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetamido]pent-4-enoic acid |
2171709-59-2 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1543248-0.05g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetamido]pent-4-enoic acid |
2171709-59-2 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1543248-10.0g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetamido]pent-4-enoic acid |
2171709-59-2 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1543248-50mg |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetamido]pent-4-enoic acid |
2171709-59-2 | 50mg |
$2829.0 | 2023-09-25 | ||
Enamine | EN300-1543248-5000mg |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetamido]pent-4-enoic acid |
2171709-59-2 | 5000mg |
$9769.0 | 2023-09-25 | ||
Enamine | EN300-1543248-100mg |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetamido]pent-4-enoic acid |
2171709-59-2 | 100mg |
$2963.0 | 2023-09-25 |
2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetamidopent-4-enoic acid 関連文献
-
Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetamidopent-4-enoic acidに関する追加情報
Introduction to 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetamidopent-4-enoic acid (CAS No. 2171709-59-2)
2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetamidopent-4-enoic acid (CAS No. 2171709-59-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its abbreviated name, is a derivative of fluorene and pyrazole, two important scaffolds in drug discovery and development. The unique structural features of this compound make it a promising candidate for various therapeutic applications, particularly in the areas of oncology and neurodegenerative diseases.
The molecular structure of 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetamidopent-4-enoic acid includes a fluorene moiety, which is known for its photophysical properties and ability to form stable complexes with various metal ions. The pyrazole ring, on the other hand, is a versatile pharmacophore that can modulate a wide range of biological targets, including enzymes, receptors, and ion channels. The combination of these two scaffolds in a single molecule provides a unique platform for the design of multifunctional drugs with enhanced efficacy and selectivity.
Recent studies have highlighted the potential of 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetamidopent-4-enoic acid as an inhibitor of specific protein-protein interactions (PPIs). PPIs are critical for many cellular processes, including signal transduction, gene expression, and cell cycle regulation. Dysregulation of PPIs is often associated with various diseases, making them attractive targets for therapeutic intervention. The ability of this compound to selectively disrupt PPIs has been demonstrated in both in vitro and in vivo models, suggesting its potential as a lead compound for drug development.
In the context of oncology, 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetamidopent-4-en oic acid has shown promising results in inhibiting the growth of cancer cells. Specifically, it has been found to target key signaling pathways involved in tumor progression, such as the PI3K/AKT/mTOR pathway and the MAPK/ERK pathway. These pathways are frequently dysregulated in various types of cancer, leading to uncontrolled cell proliferation and resistance to conventional therapies. By modulating these pathways, this compound may offer a novel approach to cancer treatment.
Beyond oncology, 2-2-{(9H-fluoren -9 - yl )methoxycarbonyl }amino ) - 2 - ( 1 - methyl - 1 H - pyrazol - 5 - yl ) acetamidopent - 4 - enoic acid has also shown potential in the treatment of neurodegenerative diseases. Neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease are characterized by the progressive loss of neuronal function and structure. The compound's ability to modulate specific protein interactions and signaling pathways may help mitigate the pathological processes underlying these conditions. Preclinical studies have demonstrated its neuroprotective effects in animal models, suggesting its therapeutic potential in this area.
The synthesis of 2 - 2 - ({ ( 9 H - fluoren - 9 - yl ) methoxycarbonyl } amino ) - 2 - ( 1 - methyl - 1 H - pyrazol - 5 - yl ) acetamidopent - 4 - enoic acid involves several steps that require precise control over reaction conditions and purification techniques. The fluorene moiety is typically introduced through a coupling reaction with an appropriate fluorene derivative, while the pyrazole ring is formed via a cyclocondensation reaction. The final product is obtained through a series of functional group manipulations and purification steps to ensure high purity and yield.
In terms of pharmacokinetics, preliminary studies have shown that 2 - 2 - ({ ( 9 H - fluoren - 9 - yl ) methoxycarbonyl } amino ) - 2 - ( 1 methyl - 1 H pyrazol 5 yl ) acetamidopent 4 enoic acid exhibits favorable properties such as good solubility, stability, and bioavailability. These characteristics are crucial for its effective delivery to target tissues and organs. Additionally, the compound has demonstrated low toxicity in preclinical studies, further supporting its potential as a safe and effective therapeutic agent.
The future development of 2 - 2 { ( 9 H fluoren 9 yl methoxycarbonyl } amino ) { ( 1 methyl pyrazol } { ( acetamidopent enoic acid } will likely involve extensive preclinical testing to evaluate its safety and efficacy across a range of disease models. Clinical trials will be necessary to validate these findings in human subjects and to determine optimal dosing regimens and treatment protocols. Collaborations between academic researchers, pharmaceutical companies, and regulatory agencies will be essential to bring this promising compound from the laboratory bench to the clinic.
In conclusion, 2 { ( fluoren methoxycarbonyl } amino ) { ( pyrazol } { ( acetamidopent enoic acid } represents an exciting advancement in the field of medicinal chemistry and pharmaceutical research. Its unique molecular structure and multifunctional properties make it a valuable tool for exploring new therapeutic avenues in oncology and neurodegenerative diseases. As research continues to uncover its full potential, this compound may pave the way for innovative treatments that improve patient outcomes and quality of life.
2171709-59-2 (2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetamidopent-4-enoic acid) Related Products
- 1021253-90-6(1-(furan-2-carbonyl)-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine)
- 1468435-30-4(2-(propan-2-yloxy)methylpentane-1-sulfonyl chloride)
- 1431728-92-5(3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-pyridin-2-ylamine)
- 2171258-26-5((2R)-2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-1,2,4-triazol-3-ylformamido}propanoic acid)
- 2218436-85-0(rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine;hydrochloride)
- 1552282-07-1(1-(Bromomethyl)-2-(2-fluoropropan-2-yl)benzene)
- 2137506-41-1(5-cyclopropyl-5',6'-dihydro-4'H-spirooxolane-3,7'-thieno2,3-cpyridine)
- 1226450-01-6(1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide)
- 923114-03-8(N-(3-fluorophenyl)-2-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-ylacetamide)
- 2137502-98-6(1-Oxa-4-azaspiro[4.4]nonane-3,4-dicarboxylic acid, 4-(9H-fluoren-9-ylmethyl) ester)




